molecular formula C8H6Cl2N2O B2460387 5,6-Dichloro-2-(hydroxymethyl)benzimidazole CAS No. 6478-80-4

5,6-Dichloro-2-(hydroxymethyl)benzimidazole

Cat. No.: B2460387
CAS No.: 6478-80-4
M. Wt: 217.05
InChI Key: GOUGSJWBRLTBDO-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-(hydroxymethyl)benzimidazole is a chemical compound that features a benzimidazole ring substituted with two chlorine atoms and a methanol group. This compound is of interest due to its potential pharmacological properties, particularly in the fields of anti-parasitic and anti-cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-2-(hydroxymethyl)benzimidazole typically involves the reaction of 5,6-dichloro-1H-benzimidazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2-(hydroxymethyl)benzimidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dichloro-2-(hydroxymethyl)benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-(hydroxymethyl)benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole ring allows the compound to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes in parasites or cancer cells, ultimately resulting in their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloro-2-(hydroxymethyl)benzimidazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its dual chlorine substitution and methanol group make it a versatile intermediate for further chemical modifications, allowing for the development of a wide range of derivatives with potential therapeutic applications .

Properties

IUPAC Name

(5,6-dichloro-1H-benzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O/c9-4-1-6-7(2-5(4)10)12-8(3-13)11-6/h1-2,13H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUGSJWBRLTBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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